molecular formula C7H6BrNS B1270958 4-Bromothiobenzamide CAS No. 26197-93-3

4-Bromothiobenzamide

Cat. No. B1270958
CAS RN: 26197-93-3
M. Wt: 216.1 g/mol
InChI Key: AIPANIYQEBQYGC-UHFFFAOYSA-N
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Description

4-Bromothiobenzamide is a chemical compound that serves as a key intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a bromine atom and a thiobenzamide group attached to a benzene ring. This compound is not directly discussed in the provided papers, but its derivatives and related compounds are extensively studied, indicating its importance in the field of medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of compounds related to 4-bromothiobenzamide involves multiple steps, including bromination, oxyalkylation, and thioamidation, as demonstrated in the preparation of 3-bromo-4-isobutyloxyphenyl carbothioamide . The regioselective bromination of thieno[2,3-b]pyridine to yield 4-bromothieno[2,3-b]pyridine also highlights the strategic functionalization of the bromine at the 4-position, which is crucial for subsequent cross-coupling reactions . These methods showcase the versatility and potential of brominated compounds in drug synthesis.

Molecular Structure Analysis

The molecular structure of related bromothiobenzamide derivatives has been elucidated using single-crystal X-ray diffraction. For instance, the crystal and molecular structure of a nickel(II) complex of a 4-bromo-N-(di-n-propylcarbamothioyl)benzamide derivative was determined, revealing a triclinic space group with specific bond angles and distances . Similarly, the conformational polymorphism of N-(4'-methoxyphenyl)-3-bromothiobenzamide was studied, showing different molecular conformations in its polymorphs .

Chemical Reactions Analysis

The chemical reactivity of bromothiobenzamide derivatives is exemplified by their ability to form metal complexes, as seen in the synthesis of Ni(II) and Cu(II) complexes . These reactions involve the coordination of the metal ions to the sulfur and oxygen atoms of the thiobenzamide moiety, leading to the formation of neutral cis-[ML2] complexes. The regioselective bromination of thieno[2,3-b]pyridine further demonstrates the potential of brominated compounds to undergo selective chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromothiobenzamide derivatives are characterized using various spectroscopic techniques. FT-IR and 1H-NMR spectroscopy were employed to characterize the Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands . The loss of the N–H proton resonance and the shift of the ν C=O and ν C=S stretching vibrations upon complexation were key indicators of the chemical changes. Additionally, the conformational polymorphs of N-(4'-methoxyphenyl)-3-bromothiobenzamide were studied using FT Raman, FTIR (ATR), UV/Vis spectroscopy, and differential scanning calorimetry, providing insights into their stability and electronic properties .

Scientific Research Applications

Polymorphism and Molecular Conformation

  • Study: Research on N-(4'-methoxyphenyl)-3-bromothiobenzamide has revealed the existence of three conformational polymorphs: alpha, beta, and gamma. These polymorphs, analyzed through single-crystal X-ray diffraction, show different molecular conformations. The beta form, despite being energetically less favorable, appears to be the most stable at room temperature due to its planar structure, which facilitates stronger intermolecular interactions (Bashkirava et al., 2007).

Coordination with Metal Cations

  • Study: The compound N-(diisopropoxyphosphoryl)-p-bromothiobenzamide has been shown to form various complexes with Zn(II) and Cd(II) cations. These complexes, analyzed through X-ray diffraction, NMR spectroscopy, and spectrometry, exhibit distinct structural characteristics and coordination environments, indicating the versatility of this compound in forming metal-organic frameworks (Safin et al., 2009).

Potential in Drug Discovery

  • Study: 4-Bromothieno[2,3-b]pyridine, a related compound to 4-bromothiobenzamide, has been investigated for its utility in drug discovery. Its regioselective bromination and subsequent cross-coupling reactions demonstrate its potential as a building block in the synthesis of new drug candidates (Lucas et al., 2015).

Environmental Impact of Similar Compounds

  • Study: Research on benzonitrile herbicides, which share structural similarities with 4-bromothiobenzamide, indicates that these compounds and their metabolites can significantly impact environmental systems, such as groundwater contamination. This study highlights the importance of understanding the environmental fate of such chemicals (Holtze et al., 2008).

Chemical Analysis Techniques

  • Study: A study on cetyltrimethylammonium bromide-coated magnetic nanoparticles for preconcentrating phenolic compounds from environmental water samples demonstrates advanced analytical techniques that could be applicable in analyzing bromothiobenzamide-related compounds. This method offers high extraction yields and could be useful in environmental monitoring (Zhao et al., 2008).

Safety And Hazards

4-Bromothiobenzamide is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves .

Relevant Papers The paper “4-Bromothiobenzamide” by Mahmood-ul-Hassan Khan et al. discusses the synthesis and crystal structure of 4-Bromothiobenzamide .

properties

IUPAC Name

4-bromobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPANIYQEBQYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364297
Record name 4-Bromothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiobenzamide

CAS RN

26197-93-3
Record name 26197-93-3
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromothiobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromothiobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MH Khan, S Hameed, T Akhtar… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C7H6BrNS, crystallizes with two molecules in the asymmetric unit. The dihedral angles between the aromatic ring and the thioamide fragment are 23.6 (4) and 20.5 (…
Number of citations: 5 scripts.iucr.org
SH Mahmood-ul-Hassan Khan, T Akhtar… - … Section E: Structure …, 2005 - researchgate.net
The title compound, C7H6BrNS, crystallizes with two molecules in the asymmetric unit. The dihedral angles between the aromatic ring and the thioamide fragment are 23.6 (4) and 20.5 (…
Number of citations: 0 www.researchgate.net
DY Oh, CR Kim - Journal of the Korean Chemical Society, 1983 - koreascience.kr
… To the s시ution was added the yellow solution of 2.161g (0.01 mole) of 4-bromothiobenzamide in 30mZ THF slowly through the dropping funnel. At the moment of dropping, the solu tion …
Number of citations: 2 koreascience.kr
N Ikemoto, J Liu, KMJ Brands, JM McNamara… - Tetrahedron, 2003 - Elsevier
… To a slurry of 4-bromothiobenzamide 10 (8.0 g, 37.0 mmol) in 92 mL ethanol was added bromoketone 6 (11.2 g, 88% pure, 37.0 mmol). The mixture was warmed to 45C and continued …
Number of citations: 49 www.sciencedirect.com
L Shanshan, H Hailong, H Limin… - Chinese Journal of …, 2018 - ccspublishing.org.cn
Halobenzonitrile is an important raw material in the fields of medicine, pesticide and materials. Halobenzonitrile has a nitrile group and a halo group which all could react with …
Number of citations: 2 www.ccspublishing.org.cn
B Shi, AJ Blake, W Lewis, IB Campbell… - The Journal of …, 2010 - ACS Publications
… In the event, this proved to be the case, and reaction of 4-bromothiobenzamide with methyl 2-diazo-3-oxobutanaote 2 gave the thiazole-5-carboxylate 17a in reasonable yield (Scheme 4…
Number of citations: 134 pubs.acs.org
S Subramaniyan, T Earmme, NM Murari… - Polymer …, 2014 - pubs.rsc.org
… The new monomer (3) was synthesized from the neat one pot reaction of 1 equivalent of NDI dibromide (1) and 2.2 equivalents of 4-bromothiobenzamide (2). However, the observed …
Number of citations: 27 pubs.rsc.org
KS Eccles, RE Morrison, AR Maguire… - Crystal growth & …, 2014 - ACS Publications
The crystal landscape of a series of primary aromatic thioamides is described, displaying similar characteristic intermolecular hydrogen-bonding interactions in the solid state to those …
Number of citations: 33 pubs.acs.org
M Nagl, C Panuschka, A Barta, W Schmid - Synthesis, 2008 - thieme-connect.com
A method for the thiolysis of nitriles by applying Lawesson’s reagent and facilitated by the addition of boron trifluoride-diethyl ether complex is reported. The method opens an easy …
Number of citations: 17 www.thieme-connect.com
CB Vicentini, AC Veronese, M Guarneri… - Journal of …, 1994 - Wiley Online Library
Thiation of N‐(1‐tert‐butyl‐3‐methylpyrazol‐5‐yl)carboxamides 2 with the Lawesson reagent afforded the corresponding thiocarboxamides 3. Heating of 3 in formic acid gave the N‐…
Number of citations: 14 onlinelibrary.wiley.com

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